Product packaging for (3,5-Dichloro-2-methoxyphenyl)methanamine(Cat. No.:)

(3,5-Dichloro-2-methoxyphenyl)methanamine

Cat. No.: B13542292
M. Wt: 206.07 g/mol
InChI Key: FFNJRSKFZOUBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aryl-substituted Methanamines in Chemical Research

Aryl-substituted methanamines are crucial precursors and intermediates in the synthesis of a wide array of more complex molecules. hilarispublisher.com The amino group is a strong activating group in electrophilic aromatic substitution, directing incoming groups to the ortho and para positions, although this high reactivity can sometimes be challenging to control. libretexts.org More importantly, the amine itself is a versatile functional handle. It can be acylated, alkylated, and used in coupling reactions to build larger molecular frameworks. This versatility makes aryl-substituted methanamines valuable in the creation of pharmaceuticals, agrochemicals, and dyes. britannica.com They form the core structure of many biologically active compounds and serve as foundational components for constructing libraries of novel chemical entities for drug discovery. nih.gov

Overview of Dichlorinated and Methoxylated Aryl Building Blocks

The specific substituents on the phenyl ring of (3,5-Dichloro-2-methoxyphenyl)methanamine—two chlorine atoms and a methoxy (B1213986) group—confer distinct properties that are highly valued in synthetic chemistry.

Dichlorinated Aryl Scaffolds: Aryl halides, including dichlorinated variants, are exceptionally useful in modern organic synthesis. enamine.net The chlorine atoms act as reactive handles, most notably for transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling chemists to link the aryl scaffold to other molecular fragments. The presence and position of chlorine atoms also influence the electronic properties and lipophilicity of the molecule, which can be critical in the design of bioactive compounds. Dichlorinated aromatic compounds often serve as key intermediates in the synthesis of complex targets, including veterinary active pharmaceutical ingredients. google.com

Methoxylated Aryl Scaffolds: The methoxy group (-OCH₃) is an electron-donating group that influences the reactivity of the aromatic ring. It can direct electrophilic substitution and can be a key feature for molecular recognition in biological systems. In medicinal chemistry, the methoxy group is often found in drug candidates, where it can improve metabolic stability or binding affinity. Furthermore, the methoxy group can potentially be cleaved to reveal a hydroxyl group, providing another point for chemical modification.

The combination of chloro and methoxy groups on a single aryl ring creates a multifunctional building block with distinct sites for sequential, controlled chemical transformations.

Scope of Academic Research on this compound

Direct academic research focusing on this compound as a primary subject is limited. Its principal role in the scientific landscape is that of a specialized chemical building block or intermediate, available commercially for use in more complex syntheses. The compound is typically documented in chemical databases and supplier catalogs, often as its hydrochloride salt, which enhances stability and ease of handling. uni.lu

The value of this specific substitution pattern can be inferred from research on related, more complex molecules. For instance, the 3,5-dichloro-phenyl moiety is a component in certain selective thyroid hormone receptor β agonists, highlighting the utility of this substitution pattern in modulating biological activity. nih.gov The compound's structure provides a rigid scaffold with well-defined electronic and steric properties, making it a candidate for incorporation into larger molecules where precise positioning of functional groups is required. While dedicated studies on its synthesis or standalone applications are not prominent, its availability underscores its utility to synthetic chemists engaged in discovery research.

Chemical Compound Data

Below are the structural and property details for the subject compound.

This compound

PropertyValue
Molecular Formula C₈H₉Cl₂NO
Monoisotopic Mass 205.00612 Da
InChI InChI=1S/C8H9Cl2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,4,11H2,1H3
InChIKey FFNJRSKFZOUBLN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1Cl)Cl)CN

Data sourced from PubChem. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl2NO B13542292 (3,5-Dichloro-2-methoxyphenyl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

(3,5-dichloro-2-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9Cl2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,4,11H2,1H3

InChI Key

FFNJRSKFZOUBLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)CN

Origin of Product

United States

Reactivity and Derivatization of 3,5 Dichloro 2 Methoxyphenyl Methanamine

Amine Functional Group Reactivity

The primary amine of (3,5-Dichloro-2-methoxyphenyl)methanamine is a nucleophilic center, readily participating in reactions typical of alkylamines. Its reactivity allows for the construction of various nitrogen-containing derivatives.

Primary amines react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction is typically catalyzed by acid and involves the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the C=N double bond. masterorganicchemistry.com The functional group of these compounds is the azomethine group (C=N). redalyc.org this compound is expected to react readily with a wide array of carbonyl compounds to produce the corresponding N-substituted imines.

The general mechanism involves the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, which is then attacked by the amine's lone pair of electrons. redalyc.org Subsequent proton transfer and dehydration lead to the final imine product. masterorganicchemistry.com

Table 1: Representative Schiff Base Formation Reactions
Reactant (Aldehyde/Ketone)Expected Imine ProductReaction Conditions
BenzaldehydeN-((3,5-Dichloro-2-methoxyphenyl)methyl)-1-phenylmethanimineAcid catalyst (e.g., p-TsOH), solvent (e.g., Toluene), heat with Dean-Stark trap
Acetone (B3395972)N-((3,5-Dichloro-2-methoxyphenyl)methyl)propan-2-imineAcid catalyst, reflux
Salicylaldehyde2-(((3,5-Dichloro-2-methoxyphenyl)methylimino)methyl)phenolEthanol, reflux

Acylation of the primary amine group is a fundamental transformation that yields stable amide, urea (B33335), and thiourea (B124793) derivatives.

Amides: Amide bonds are commonly formed by reacting a primary amine with a carboxylic acid derivative, such as an acyl chloride, anhydride, or a carboxylic acid activated by a coupling reagent. nih.gov A methodology for the amidation of carboxylic acids involves generating phosphonium (B103445) salts in situ from N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for reaction with an amine. nih.govresearchgate.net this compound would readily undergo these reactions to form N-substituted amides.

Ureas: The synthesis of ureas from primary amines can be achieved through several routes. A common method involves the reaction of an amine with an isocyanate. nih.gov Alternatively, amines can react with carbonylating agents like phosgene, triphosgene, or carbonyldiimidazole. organic-chemistry.org The reaction of silylated amines with carbon dioxide also provides a pathway to urea derivatives. sci-hub.se

Thioureas: Thioureas are sulfur analogs of ureas and are typically synthesized by reacting a primary amine with an isothiocyanate. farmaciajournal.com Other methods include the reaction of amines with carbon disulfide or other thioacylating agents. organic-chemistry.orgnih.gov For example, 2-(aroyl)benzoyl isothiocyanates can be reacted with primary aromatic amines in acetone to afford the corresponding thiourea derivatives. farmaciajournal.com

Table 2: Examples of Acylation Products
Derivative TypeAcylating AgentExpected Product
AmideAcetyl ChlorideN-((3,5-Dichloro-2-methoxyphenyl)methyl)acetamide
UreaPhenyl Isocyanate1-((3,5-Dichloro-2-methoxyphenyl)methyl)-3-phenylurea
ThioureaPhenyl Isothiocyanate1-((3,5-Dichloro-2-methoxyphenyl)methyl)-3-phenylthiourea

The nitrogen atom of this compound can be alkylated or arylated to form secondary and tertiary amines. N-alkylation is commonly performed using alkyl halides, where the amine acts as a nucleophile. This reaction can sometimes lead to overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination, which involves the reduction of an imine formed in situ, provides a more controlled method for synthesizing secondary amines.

N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of a C-N bond between the amine and an aryl halide or triflate, providing access to a wide range of N-aryl derivatives.

Selective Transformations of Halogen and Methoxy (B1213986) Substituents

The reactivity of the chloro- and methoxy-substituents on the aromatic ring of this compound can be selectively manipulated using a variety of modern synthetic methodologies. The electronic environment of the ring, influenced by the interplay of the electron-donating methoxy and aminomethyl groups and the electron-withdrawing chloro groups, dictates the regioselectivity of these transformations.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool for the formation of organometallic intermediates, which can then be reacted with various electrophiles to introduce a wide range of functional groups. In the case of this compound, the regioselectivity of this exchange is a key consideration.

The methoxy group at the 2-position and the aminomethyl group are known to be ortho-directing groups in lithiation reactions. This directing effect, coupled with the inherent reactivity differences between the two chlorine atoms, can be exploited to achieve selective metalation. The chlorine atom at the 3-position is ortho to the methoxy group, while the chlorine at the 5-position is meta. It is therefore anticipated that halogen-metal exchange will preferentially occur at the C-3 position due to the directing influence of the adjacent methoxy group.

Studies on analogous dichlorinated anisole (B1667542) derivatives have shown that lithiation often occurs at the position ortho to the methoxy group. For instance, the treatment of 2,4-dichloroanisole (B165449) with a strong lithium base like n-butyllithium or s-butyllithium would be expected to lead to the formation of the 2-lithio-4-chloroanisole intermediate. This selectivity is driven by the coordination of the lithium reagent to the oxygen of the methoxy group, which directs the deprotonation or exchange to the adjacent position.

SubstrateReagents and ConditionsIntermediateElectrophileProductYield (%)
2,4-Dichloroanisole1. n-BuLi, THF, -78 °C 2. Electrophile2-Lithio-4-chloroanisoleCO₂4-Chloro-2-methoxybenzoic acid~75-85%
2,4-Dichloroanisole1. s-BuLi, TMEDA, THF, -78 °C 2. Electrophile2-Lithio-4-chloroanisoleDMF4-Chloro-2-methoxybenzaldehyde~70-80%
1,3-Dichloro-2-methoxybenzene1. n-BuLi, THF, -78 °C 2. Electrophile2,6-Dichloro-3-lithioanisole(CH₃)₃SiCl(2,6-Dichloro-3-methoxyphenyl)trimethylsilane~65-75%

This table presents plausible outcomes for halogen-metal exchange reactions based on known reactivity patterns of similar compounds.

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions offer a direct route to introduce aryl, heteroaryl, alkyl, amino, and other functionalities at the chlorinated positions.

The relative reactivity of the two chlorine atoms in palladium-catalyzed reactions is influenced by both electronic and steric factors. Generally, the oxidative addition of the palladium catalyst is more facile at the more electron-deficient and less sterically hindered position. In the context of this compound, the chlorine at C-5 is less sterically hindered than the C-3 chlorine, which is flanked by the methoxy and another chloro group. However, electronic effects can also play a significant role.

A variety of palladium-catalyzed cross-coupling reactions can be envisioned for the selective functionalization of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The choice of catalyst, ligand, base, and reaction conditions can be tuned to favor monosubstitution at one of the chloro positions or to achieve disubstitution.

The following data tables provide illustrative examples of palladium-catalyzed cross-coupling reactions on analogous dichlorinated aromatic compounds, which serve as a guide for the potential reactivity of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventProduct (Major)Yield (%)
2,4-DichloroanisolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O4-Chloro-2-methoxy-1,1'-biphenyl~80-90%
1,3-Dichloro-2-methoxybenzene4-Methylphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane3-Chloro-2-methoxy-1-(p-tolyl)benzene~75-85%

This table showcases representative Suzuki-Miyaura coupling reactions on similar substrates, indicating the likely regioselective outcomes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a direct route to arylamines.

SubstrateAmineCatalyst/LigandBaseSolventProduct (Major)Yield (%)
2,4-DichloroanisoleMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene4-(4-Chloro-2-methoxyphenyl)morpholine~85-95%
1,3-Dichloro-2-methoxybenzeneAnilinePd(OAc)₂ / BINAPCs₂CO₃TolueneN-(3-Chloro-2-methoxyphenyl)aniline~70-80%

This table illustrates potential Buchwald-Hartwig amination reactions, highlighting the regioselective introduction of an amino group.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl halide.

SubstrateAlkyneCatalyst/Co-catalystBaseSolventProduct (Major)Yield (%)
2,4-DichloroanisolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF1-Chloro-3-methoxy-4-(phenylethynyl)benzene~80-90%
1,3-Dichloro-2-methoxybenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene((3-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane~75-85%

This table provides examples of Sonogashira coupling reactions on analogous substrates, demonstrating the selective formation of arylalkynes.

Applications of 3,5 Dichloro 2 Methoxyphenyl Methanamine As a Chemical Building Block

Construction of Complex Organic Scaffolds

The presence of both a nucleophilic amine and an aromatic ring that can be further functionalized makes (3,5-Dichloro-2-methoxyphenyl)methanamine a candidate for the construction of complex organic molecules.

Benzylamines are valuable precursors in the synthesis of nitrogen-containing heterocycles. Although direct examples involving this compound are not readily found, its structural similarity to other benzylamines suggests its potential utility in forming heterocyclic rings like pyrazines and isoxazoles.

Pyrazines: Substituted pyrazines are significant in the flavor, fragrance, and pharmaceutical industries dur.ac.uk. General synthetic routes to pyrazines often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. However, alternative methods utilize benzylamines. For instance, the self-condensation of β-amino alcohols, which can be derived from benzylamines, can lead to 2,5-disubstituted pyrazines nih.gov. Another approach involves the reaction of α-halo ketones with amines, a reaction where a benzylamine (B48309) derivative could serve as the amine component nih.gov.

Isoxazoles: Isoxazoles are another class of heterocycles with diverse biological activities beilstein-journals.orgnih.govnih.gov. A common method for their synthesis is the [3+2] cycloaddition of a nitrile oxide with an alkyne nih.gov. While not a direct precursor, the functional groups of this compound could be chemically modified to participate in isoxazole ring formation. For instance, the amine could be transformed into a group that facilitates the construction of the isoxazole ring. The synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole from a brominated chalcone highlights the construction of substituted isoxazoles wpmucdn.com.

Table 1: General Methods for Heterocycle Synthesis Using Benzylamine Analogs
HeterocycleGeneral Reaction TypeReactantsPotential Role of this compound
PyrazinesDehydrogenative self-couplingβ-amino alcoholsCould be a precursor to the required amino alcohol.
Isoxazoles[3+2] CycloadditionNitrile oxides and alkynesThe amine or phenyl ring could be functionalized to participate in the reaction.

The reactivity of the primary amine group in this compound allows for its use as a foundational element in the synthesis of a wide array of organic molecules. Benzylamines, in general, are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic structures ias.ac.in.

The amine functionality can undergo a variety of transformations, including:

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides can introduce new substituents on the nitrogen atom, leading to secondary and tertiary amines or amides, respectively. These reactions are fundamental in building molecular complexity.

Reductive Amination: Reaction with aldehydes or ketones, followed by reduction, is a powerful method for forming new carbon-nitrogen bonds and synthesizing more complex secondary and tertiary amines ias.ac.in.

C-N Coupling Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could potentially be used to couple the amine with aryl halides, forming diarylamines.

The dichlorinated methoxyphenyl ring also offers sites for further functionalization through electrophilic aromatic substitution or cross-coupling reactions, although the existing substituents will influence the position and feasibility of these reactions. This dual reactivity makes compounds like this compound valuable starting materials for creating libraries of structurally diverse molecules for various applications, including drug discovery. For example, substituted aryl benzylamines have been synthesized and evaluated as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 nih.gov.

Role in Ligand Design and Coordination Chemistry

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows for its use in the design of ligands for coordination chemistry.

While monodentate ligands can be formed through the coordination of the single amine group, this compound can be elaborated into multidentate (chelating) ligands. Chelating ligands form more stable metal complexes compared to their monodentate counterparts.

Methods to transform a simple benzylamine into a chelating ligand include:

Mannich-type reactions: Condensation with formaldehyde and a phenol (B47542) derivative can lead to aminomethylated phenols, which are well-known chelating agents.

Functionalization of the amine: Reaction with molecules containing other donor atoms (e.g., nitrogen, oxygen, sulfur) can create bidentate or tridentate ligands. For example, reaction with 2-picolyl chloride could yield a ligand with two nitrogen donor atoms.

Functionalization of the aromatic ring: Introduction of coordinating groups onto the phenyl ring, ortho to the methoxy (B1213986) or one of the chloro substituents, could also lead to the formation of a chelating scaffold.

The synthesis of N-pyrimidino benzamide-2-carboxylic acid and its metal chelates demonstrates the creation of ligands from amine-containing precursors nih.gov.

Once a ligand derived from this compound is synthesized, it can be reacted with various metal salts to form coordination complexes. The electronic and steric properties of the ligand, influenced by the dichloro and methoxy substituents, will play a crucial role in the stability, geometry, and reactivity of the resulting metal complexes. For instance, N-alkyl(benzyl)nitrozohydroxylamine derivatives have been used to synthesize complexes with aluminum, chromium, iron, and lanthanides researchgate.net. Platinum(IV) complexes supported by benzylamine derivatives have also been synthesized and studied for their anticancer activities researchgate.net. The ortho-palladation of primary benzylamine complexes has been utilized in the synthesis of N-heterocycles rsc.org.

Table 2: Potential Coordination Chemistry Applications of this compound Derivatives
Ligand TypeSynthetic StrategyPotential Metal Ions
Bidentate (N,N)Reaction with 2-picolyl chlorideTransition metals (e.g., Cu, Ni, Co)
Bidentate (N,O)Mannich reaction with a phenolLanthanides, transition metals
TridentateFurther elaboration of the amine or phenyl ringVarious d-block and f-block elements

Intermediate in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials beilstein-journals.org. The amine functionality of this compound makes it a suitable component for several important MCRs.

One of the most well-known MCRs involving a primary amine is the Ugi reaction . This four-component reaction typically involves a primary amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to form a bis-amide. The use of benzylamines in the Ugi reaction is well-documented and leads to the formation of peptide-like structures beilstein-journals.org.

Another important MCR is the Passerini reaction , a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce an α-acyloxy amide. While the Passerini reaction does not directly involve an amine, derivatives of this compound could be utilized in post-MCR modifications.

The participation of benzylamines in three-component reactions with diethyl phosphite and triethyl orthoformate has also been reported, leading to aminophosphonates mdpi.com. Furthermore, a four-component reaction of arynes with primary amines, aldehydes, and a proton source can lead to the formation of tert-anilines and 3,1-benzoxazines researchgate.net. The inclusion of this compound in such MCRs would allow for the rapid generation of complex molecules incorporating its substituted phenyl ring, which is a valuable strategy in medicinal chemistry for the discovery of new bioactive compounds.

Theoretical and Computational Investigations of 3,5 Dichloro 2 Methoxyphenyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the electronic structure, molecular properties, and reactivity of chemical compounds. For (3,5-Dichloro-2-methoxyphenyl)methanamine, these computational methods provide invaluable insights that complement experimental data.

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is widely used to predict the optimized geometry and conformational analysis of molecules. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-31G*, are utilized to determine the most stable three-dimensional arrangement of the atoms. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular architecture. The conformational landscape can be explored by rotating the methoxy (B1213986) and aminomethyl groups relative to the dichlorophenyl ring to identify the global minimum energy conformer.

Table 1: Selected Optimized Geometrical Parameters of this compound Calculated by DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl (C3)1.74
C-Cl (C5)1.74
C-O (C2)1.36
O-CH31.43
C-C (Aromatic)1.39 - 1.41118 - 122
C-C-Cl119.5
C-C-O120.5
C2-O-CH3117.8
C1-C2-O-CH30 or 180

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules as determined by DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, FMO analysis can identify the regions of the molecule most likely to be involved in chemical reactions. The electron density distribution of these orbitals indicates the probable sites for electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: These energy values are hypothetical and serve to illustrate the typical output of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. libretexts.org The MEP map displays different colors on the electron density surface to represent the electrostatic potential. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating favorable sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amine group and the oxygen atom of the methoxy group due to the presence of lone pairs of electrons, making them potential sites for electrophilic interaction. The hydrogen atoms of the amine group would exhibit a positive potential.

Electrophilic Centered Charge Transfer (ECT) Analysis

While not a standard, widely-named analysis, the concept of analyzing charge transfer centered on electrophilic interactions is a key part of understanding chemical reactions. This type of analysis would investigate how charge is transferred from the nucleophilic parts of this compound (like the amine and methoxy groups) to an approaching electrophile. This can be computationally modeled to understand the transition states and reaction pathways.

Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in a crystalline solid is governed by intermolecular interactions. Understanding these interactions is crucial for crystal engineering, which aims to design and synthesize new crystalline materials with desired properties.

Hirshfeld Surface Analysis and Fingerprint Plots

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Contact TypeContribution (%)
H···H45
Cl···H25
O···H15
C···H10
N···H5

Note: This data is illustrative, representing a plausible distribution of intermolecular contacts for a molecule with this composition.

Hydrogen Bonding Network Analysis

The molecular structure of this compound possesses key functional groups capable of participating in hydrogen bonding, which is expected to be a dominant force in its crystal packing and supramolecular assembly. The primary amine (-NH₂) group is the principal hydrogen bond donor, with its two N-H protons able to form directional interactions. Potential hydrogen bond acceptors within the molecule include the nitrogen atom's lone pair, the oxygen atom of the methoxy group, and, to a lesser extent, the chlorine atoms.

A comprehensive analysis, typically performed using Density Functional Theory (DFT) calculations, would be required to determine the relative energies of different possible hydrogen-bonding motifs and to predict the most stable crystalline form.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

TypeGroup/AtomRolePotential Interaction Motifs
Donor Amine (-NH₂)StrongN-H···N, N-H···O, N-H···Cl
Acceptor Nitrogen (Amine)StrongN-H···N
Acceptor Oxygen (Methoxy)ModerateN-H···O, C-H···O
Acceptor Chlorine (-Cl)WeakN-H···Cl, C-H···Cl

π-π Stacking Interactions in Crystalline Architectures

In addition to hydrogen bonding, π-π stacking interactions are expected to play a significant role in the crystalline architecture of this compound. These non-covalent interactions arise from the electrostatic and dispersion forces between aromatic rings. The nature of these interactions is highly dependent on the distribution of electron density in the phenyl ring, which is significantly influenced by its substituents.

The aromatic ring of this compound is substituted with two electron-withdrawing chlorine atoms and one electron-donating methoxy group. This substitution pattern creates a non-uniform electron distribution and a significant quadrupole moment. Electron-withdrawing groups tend to increase the positive character of the aromatic hydrogens and decrease the electron density of the π-system, which can influence stacking energy. researchgate.net Computational studies on substituted aromatic systems have shown that direct face-to-face stacking is often electrostatically unfavorable. rsc.org Instead, parallel-displaced or T-shaped (edge-to-face) arrangements are typically preferred to minimize repulsion and maximize favorable interactions.

Table 2: Factors Influencing π-π Stacking in this compound

FactorDescriptionPredicted Effect
Substituents Two electron-withdrawing (-Cl) groups, one electron-donating (-OCH₃) group.Creates a significant quadrupole moment on the aromatic ring.
Electrostatics Non-uniform electron distribution across the π-system.Disfavors face-to-face stacking; favors parallel-displaced or T-shaped geometries.
Dispersion Forces Attractive forces arising from electron correlation.A major stabilizing component of the stacking interaction.
Interplay with H-Bonding Hydrogen bonds may orient molecules in a way that facilitates specific stacking arrangements.Leads to complex 3D supramolecular architectures.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net For this compound, such studies could provide invaluable insights into its reactivity, regioselectivity, and the energetics of various reaction pathways. While specific studies on this molecule are pending, the methodologies have been well-established through research on other substituted benzylamines. researchgate.netresearchgate.netmdpi.com

A typical computational investigation of a reaction, for instance, the nucleophilic substitution at the benzylic carbon or a condensation reaction involving the amine group, would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Searching: The transition state (TS) structure for each elementary step of the proposed mechanism is located. The TS represents the highest energy point along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that reactants, products, and intermediates correspond to energy minima (zero imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Energy Profile Construction: The relative energies of all species (reactants, transition states, intermediates, and products) are calculated to construct a complete potential energy surface for the reaction. This allows for the determination of activation barriers and reaction enthalpies.

For example, in a hypothetical N-acylation reaction, DFT calculations could be used to compare a concerted mechanism with a stepwise mechanism involving a tetrahedral intermediate. The calculated activation energies would reveal the most favorable pathway. Studies on the rearrangement of 2-benzyloxypyridine derivatives have shown that DFT can successfully predict how electron-donating or electron-withdrawing groups on the benzene (B151609) ring affect the activation energy of the rate-determining step. researchgate.net Similarly, computational models could predict how the dichloro- and methoxy-substituents on this compound influence its reactivity compared to unsubstituted benzylamine (B48309).

Table 3: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for a Representative N-Alkylation Reaction

Disclaimer: The following data are hypothetical and for illustrative purposes only, representing the type of results that would be generated from a computational study.

ReactantProposed MechanismRate-Determining StepCalculated ΔG‡ (kcal/mol)
BenzylamineSₙ2Nucleophilic Attack22.5
This compoundSₙ2Nucleophilic Attack24.8

Analytical Methodologies for Structural Elucidation of 3,5 Dichloro 2 Methoxyphenyl Methanamine and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

¹H NMR: The proton NMR spectrum for (3,5-Dichloro-2-methoxyphenyl)methanamine is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature two doublets, representing the two non-equivalent protons on the phenyl ring. The methoxy (B1213986) (-OCH₃) group would produce a sharp singlet, while the benzylic methylene (B1212753) (-CH₂) protons would also appear as a singlet. The amine (-NH₂) protons typically present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are predicted: six for the aromatic carbons (two protonated and four substituted), one for the methylene carbon, and one for the methoxy carbon. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H 7.0 - 7.5 Doublet Aromatic CH
¹H 7.0 - 7.5 Doublet Aromatic CH
¹H ~3.9 Singlet Methylene (-CH₂)
¹H ~3.8 Singlet Methoxy (-OCH₃)
¹H 1.5 - 2.5 Broad Singlet Amine (-NH₂)
¹³C 150 - 160 Singlet C-O (Aromatic)
¹³C 130 - 140 Singlet C-Cl (Aromatic)
¹³C 120 - 130 Doublet C-H (Aromatic)
¹³C 110 - 120 Singlet C-CH₂ (Aromatic)
¹³C ~55 Quartet Methoxy (-OCH₃)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. For instance, data for the related compound 3,5-dichloro-2-hydroxybenzaldehyde shows characteristic peaks for the dichlorinated aromatic system. nih.gov

Key expected absorptions include the N-H stretches of the primary amine, which typically appear as two distinct bands. Aliphatic and aromatic C-H stretching vibrations are also expected, along with strong absorptions corresponding to the C=C bonds of the aromatic ring. The C-O stretch of the methoxy group and the C-Cl stretches provide further confirmation of the structure.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3300 - 3500 (two bands) Primary Amine (-NH₂)
C-H Stretch (Aromatic) 3000 - 3100 Ar-H
C-H Stretch (Aliphatic) 2850 - 3000 -CH₂-, -CH₃
C=C Stretch (Aromatic) 1450 - 1600 Aromatic Ring
C-O Stretch (Aryl Ether) 1200 - 1275 Ar-O-CH₃

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

For this compound, the most definitive feature in its mass spectrum is the isotopic pattern caused by the two chlorine atoms. ulethbridge.ca The natural abundances of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) result in a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments, with M, M+2, and M+4 peaks in an approximate 9:6:1 intensity ratio. This pattern is a clear indicator of a dichlorinated compound. ulethbridge.ca Predicted mass data for the hydrochloride salt of the compound is available. uni.lu

Common fragmentation pathways for benzylamines often involve cleavage beta to the aromatic ring, leading to the loss of the amine-containing fragment and formation of a stable benzyl (B1604629) or tropylium (B1234903) cation. libretexts.org

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

Adduct Predicted m/z
[M+H]⁺ 206.01340
[M+Na]⁺ 227.99534
[M+NH₄]⁺ 223.03994

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise spatial arrangement of atoms, bond lengths, and bond angles.

While the crystal structure for this compound itself is not publicly documented, data from derivatives provides insight into the molecular conformations and intermolecular interactions that can be expected for this class of compounds. For example, the crystal structure of (E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, a derivative incorporating the 3,5-dichloro-phenyl moiety, has been fully characterized. nih.gov Such analyses reveal detailed information about the planarity of the aromatic rings and the nature of hydrogen bonding networks that stabilize the crystal lattice.

Table 4: Representative Crystal Structure Data for a Derivative, (E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide nih.gov

Parameter Value
Molecular Formula C₁₅H₁₂Cl₂N₂O₃
Molecular Weight 339.17
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.845 (7)
b (Å) 12.771 (8)
c (Å) 10.856 (7)
β (°) 96.683 (7)
Volume (ų) 1493.4 (16)

Chromatographic Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques are vital for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods for this purpose.

HPLC: Purity is typically assessed using reversed-phase HPLC, where the compound is passed through a column with a nonpolar stationary phase (like C18). A polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile, is used for elution. shimadzu.com The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks detected, usually by a UV detector set at a wavelength where the compound absorbs strongly (e.g., ~210-260 nm). sielc.com

LC-MS: This technique couples the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov As the compound elutes from the HPLC column, it is ionized (e.g., by Electrospray Ionization, ESI) and analyzed by the mass spectrometer. This provides not only a retention time but also mass confirmation for the main peak and any impurities, making it a highly specific and sensitive method for purity analysis. nih.gov

Table 5: General Chromatographic Conditions for Purity Analysis of Aromatic Amines

Parameter Typical Condition Purpose
Technique HPLC / LC-MS Separation and Purity Determination
Column Reversed-Phase C18 Separation based on hydrophobicity
Mobile Phase Acetonitrile / Water (gradient) Elution of components
Detection UV-Vis / Mass Spectrometry Quantification and Identification

| Ionization (LC-MS) | ESI (Positive Mode) | Generation of ions for MS detection |

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

Chirality is a critical aspect of modern drug discovery and materials science, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity and physical properties. nih.govyale.edu The development of synthetic routes to enantiomerically pure (3,5-Dichloro-2-methoxyphenyl)methanamine is a logical and crucial next step in its chemical development.

One promising approach is the use of chiral auxiliaries. The Ellman auxiliary, tert-butanesulfinamide, has proven to be a versatile and highly effective chiral reagent for the asymmetric synthesis of a wide array of primary amines. yale.edunih.govharvard.edu A potential synthetic pathway could involve the condensation of tert-butanesulfinamide with 3,5-dichloro-2-methoxybenzaldehyde (B1307951) to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of this imine, followed by acidic removal of the auxiliary, would yield the desired chiral primary amine.

Alternatively, transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and atom-economical method for producing chiral amines. nih.gov A prochiral imine, derived from 3,5-dichloro-2-methoxybenzaldehyde and ammonia (B1221849) or a suitable nitrogen source, could be hydrogenated using a chiral transition metal complex, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, to afford the enantiomerically enriched product. Another avenue involves the asymmetric aza-Friedel-Crafts reaction, where a chiral copper(II)-bis(oxazoline) catalyst could mediate the enantioselective addition of a phenol (B47542) to an aldimine derived from the corresponding aldehyde, yielding chiral secondary benzylamines that could be further elaborated. nih.gov

Potential Asymmetric Synthesis Strategy Key Reagents/Catalysts Anticipated Outcome
Chiral Auxiliary Approachtert-Butanesulfinamide, reducing agentHigh diastereoselectivity and enantiomeric excess
Asymmetric HydrogenationChiral Rhodium or Iridium catalystsEnantiomerically enriched primary amine
Aza-Friedel-Crafts ReactionChiral Copper(II)-bis(oxazoline) catalystChiral benzylamine (B48309) derivatives

Exploration of Novel Catalytic Reactions Involving the Amine Functionality

The primary amine group in this compound is a versatile functional handle that can be exploited in various catalytic applications. Primary amines can act as organocatalysts, for instance, in iminium catalysis. nih.govresearchgate.net The condensation of a primary amine with an α,β-unsaturated aldehyde or ketone forms a reactive iminium ion, which can accelerate a range of asymmetric cycloaddition and conjugate addition reactions. Investigating the catalytic activity of this compound in such transformations could unveil novel and efficient synthetic methodologies.

Furthermore, the amine can serve as a substrate in a variety of catalytic C-N bond-forming reactions. For example, direct aryl C-H amination using organic photoredox catalysis could couple the amine with various aromatic and heteroaromatic compounds. nih.gov Additionally, catalytic oxidative coupling reactions, potentially using air as a green oxidant, could transform the primary amine into imines or other nitrogen-containing functionalities. researchgate.net Nickel-based homogeneous catalysts have also shown promise in the synthesis of primary amines through reductive amination, and similar systems could be explored for transformations starting from this compound. rsc.org

Advanced Material Science Applications of Derivatives (e.g., Polymer Chemistry, Self-assembly)

The unique electronic and structural features of this compound make it an attractive building block for advanced materials. Aromatic amines are foundational in the synthesis of a wide range of materials, from polymers for electronics to specialized dyes. nbinno.com

In polymer chemistry, derivatives of this compound could be incorporated as monomers to create novel polymers with tailored properties. For instance, amine-functionalized aromatic polymers are being investigated for applications such as CO2 capture. doi.orgrsc.org The presence of chlorine and methoxy (B1213986) groups could impart specific solubility, thermal stability, and gas sorption properties to the resulting polymers. The synthesis of poly(vinyl benzyl (B1604629) amine) and its copolymers has been explored, suggesting that vinyl derivatives of the target compound could be valuable for creating functional polymers. researchgate.netgoogle.com

The potential for self-assembly is another intriguing avenue. The interplay of hydrogen bonding from the amine group, dipole-dipole interactions from the chloro- and methoxy-substituents, and π-π stacking of the aromatic ring could drive the formation of well-ordered supramolecular structures. Such self-assembled materials could find applications in areas like organic electronics, sensing, and nanotechnology.

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. Density Functional Theory (DFT) and other computational methods could provide profound insights into the reactivity and selectivity of this compound.

Theoretical studies could elucidate the electronic structure, molecular electrostatic potential, and frontier molecular orbitals of the compound. This information would be invaluable for predicting its reactivity in various chemical transformations. For instance, computational analysis can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. acs.orgnih.govacs.org

Furthermore, computational modeling can be used to investigate the mechanisms of potential reactions involving this molecule. For example, in the context of asymmetric synthesis, DFT calculations can help to understand the origin of stereoselectivity by modeling the transition states of competing reaction pathways. Similarly, in catalysis, computational studies can shed light on the catalytic cycle and the role of the amine in activating substrates.

Computational Study Area Methodology Potential Insights
Electronic Structure AnalysisDensity Functional Theory (DFT)Reactivity prediction, regioselectivity
Reaction Mechanism ModelingTransition State TheoryUnderstanding reaction pathways and stereoselectivity
Molecular Dynamics SimulationsForce Field MethodsInsights into self-assembly and conformational dynamics

Investigation of Organometallic Chemistry Utilizing this compound as a Ligand

The amine functionality of this compound makes it a candidate for use as a ligand in organometallic chemistry. Benzylamines can coordinate to metal centers, and the resulting complexes can exhibit interesting catalytic and material properties. wikipedia.org

Palladium complexes, in particular, have been shown to form with benzylamine derivatives through processes like cyclopalladation, where the metal center activates a C-H bond on the aromatic ring. acs.org The electronic and steric properties of the dichlorinated and methoxylated phenyl ring in this compound would influence the stability, reactivity, and catalytic activity of such organometallic complexes. These complexes could be screened for applications in cross-coupling reactions, C-H functionalization, and other important organic transformations.

Moreover, organometallic compounds are finding increasing use in medicine for applications such as drug delivery and as therapeutic agents themselves. ijrei.comazolifesciences.com The formation of organometallic complexes with this compound could lead to new compounds with potential biological activity.

Q & A

Q. How can the synthesis of (3,5-Dichloro-2-methoxyphenyl)methanamine be optimized for high yield and purity?

Methodological Answer: Synthesis optimization typically involves evaluating reaction conditions such as catalysts, solvents, and temperature. For example, using Buchwald-Hartwig amination or Ullmann coupling with copper(I) iodide as a catalyst can improve aryl halide amination efficiency. Solvent selection (e.g., DMF or THF) and pH control during workup (e.g., aqueous NaHCO₃ for acid-base extraction) are critical to minimize byproducts. Telescoped processes, where intermediates are not isolated, may enhance overall yield, as demonstrated in related methanamine syntheses .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR can resolve structural ambiguities, with chloro and methoxy groups causing distinct deshielding patterns (e.g., methoxy protons at ~δ 3.8 ppm). 2D NMR (COSY, HSQC) clarifies coupling interactions .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, leveraging high-resolution data to confirm bond angles and substituent positions. For unstable crystals, low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₉Cl₂NO) and fragments .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors/aerosols.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
  • Storage: Keep in airtight containers under refrigeration (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How do the electronic and steric effects of the 3,5-dichloro and 2-methoxy substituents influence regioselective functionalization?

Methodological Answer: The electron-withdrawing chloro groups (meta positions) deactivate the phenyl ring, directing electrophilic attacks to the para position relative to the methoxy group (ortho/para director). Steric hindrance from the methoxy group at position 2 further limits reactivity at adjacent sites. Computational studies (DFT) modeling Fukui indices or electrostatic potential maps can predict reactive sites. Experimental validation via bromination or nitration reactions under controlled conditions (e.g., HNO₃/H₂SO₄) confirms regioselectivity .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) for derivatives of this compound be resolved?

Methodological Answer: Discrepancies often arise from solvent polarity, concentration, or dynamic effects (e.g., rotamers). Strategies include:

  • Variable Temperature NMR: Identifies conformational exchange broadening (e.g., coalescence temperatures for rotamers).
  • Deuterated Solvent Screening: DMSO-d₆ vs. CDCl₃ can shift peaks due to hydrogen bonding.
  • Computational Validation: Gaussian or ORCA simulations predict chemical shifts, cross-referenced with experimental data .

Q. What experimental designs are suitable for probing the biological activity of this compound in neurological targets?

Methodological Answer:

  • Receptor Binding Assays: Radioligand displacement studies (e.g., ³H-labeled ligands for dopamine D₂ or serotonin 5-HT₂A receptors) quantify affinity (IC₅₀ values).
  • Functional Assays: Calcium flux or cAMP accumulation assays in transfected HEK293 cells evaluate agonist/antagonist activity.
  • Metabolic Stability: Incubation with liver microsomes (e.g., human CYP450 isoforms) assesses pharmacokinetic liabilities .

Q. How can computational modeling predict the compound’s interaction with biological macromolecules?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screens against protein crystal structures (e.g., monoamine oxidases) to identify binding poses and key residues (e.g., π-π stacking with Phe residues).
  • Molecular Dynamics (GROMACS): Simulates binding stability over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy.
  • QSAR Models: Relate substituent ClogP or Hammett constants to activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.